2-Amino-1-(6-methoxy-2-pyridinyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(6-methoxypyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHOYTZIJVAEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Chemical Synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol
The construction of the this compound scaffold can be approached through various synthetic strategies. The primary challenge lies in controlling the stereochemistry at the carbinol center. To this end, both asymmetric synthesis from prochiral precursors and the resolution of racemic mixtures are viable, though the former is often preferred for its efficiency.
Asymmetric Synthesis Approaches to Enantiopure this compound
The generation of a single enantiomer of this compound is paramount for its potential applications. Asymmetric synthesis provides a direct route to enantiopure compounds, bypassing the need for chiral resolution.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. wikipedia.orgsigmaaldrich.com
While specific literature detailing the use of chiral auxiliaries for the direct synthesis of this compound is not abundant, the general principles of their application are well-established. For instance, a chiral auxiliary, such as a derivative of (1R,2S)-ephedrine or an Evans oxazolidinone, could be attached to a 2-pyridyl acetic acid derivative. Subsequent diastereoselective reduction of the ketone or other precursor functional group, followed by removal of the auxiliary, would yield the enantiomerically enriched amino alcohol. The choice of auxiliary and reaction conditions would be critical in determining the diastereoselectivity of the key transformation.
A highly effective and atom-economical method for synthesizing chiral alcohols is the catalytic asymmetric reduction of a prochiral ketone. In the case of this compound, the key precursor is 2-acetyl-6-methoxypyridine (B1282506).
One scalable approach involves the use of an oxazaborolidine-catalyzed borane (B79455) reduction. vulcanchem.com This method can produce either the (R)- or (S)-enantiomer with high enantiomeric excess (ee) under optimized conditions. vulcanchem.com Key parameters for this transformation include catalyst loading, temperature, and the solvent used. For example, using (R)-oxazaborolidine as the catalyst in a solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures can favor the formation of the corresponding (R)-alcohol with high enantioselectivity. vulcanchem.com
| Parameter | Optimal Range | Impact on Yield/ee |
| Catalyst | (R)-Oxazaborolidine | ee ↑ by 30% |
| Reaction Time | 12–24 h | Yield ↑ to 85% |
| Substrate Addition | Slow (0.5 mL/min) | ee ↑ to 92% |
Another powerful technique is asymmetric transfer hydrogenation, often employing chiral ruthenium catalysts. These reactions typically use a hydrogen donor like isopropanol (B130326) or formic acid to reduce the ketone. The chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the ruthenium center. While specific examples for 2-acetyl-6-methoxypyridine are not extensively documented, this method is widely applied to a range of aromatic and heteroaromatic ketones.
Diastereoselective reactions are employed when a molecule already contains a stereocenter, and the goal is to introduce a new one with a specific relative configuration. rsc.orgyoutube.com In the context of synthesizing analogs of this compound, if a chiral amine is used as a starting material, a diastereoselective addition to the 6-methoxy-2-pyridinyl moiety could establish the desired stereochemistry at the alcohol center.
For instance, the addition of a nucleophile to a chiral imine derived from 6-methoxypyridine-2-carbaldehyde (B1313544) and a chiral amine could proceed with high diastereoselectivity. Subsequent transformation of the resulting diamine could yield the target amino alcohol. The stereochemical outcome is often governed by steric hindrance, with the incoming nucleophile attacking from the less hindered face of the molecule. nih.gov
Multi-step Organic Synthesis Pathways to the this compound Scaffold
A plausible multi-step synthesis of this compound often begins with the functionalization of the pyridine (B92270) ring. A common starting material is a dihalopyridine, which allows for regioselective substitution.
One potential pathway begins with 2,6-dichloropyridine. One of the chlorine atoms can be selectively substituted with a methoxy (B1213986) group by treatment with sodium methoxide (B1231860) in methanol (B129727). vulcanchem.com The remaining chlorine atom can then be used to introduce the two-carbon side chain. This could be achieved through a cross-coupling reaction, for example, with an appropriate organometallic reagent.
Precursor Chemistry and Functional Group Interconversions for this compound
The synthesis of this compound relies on the strategic manipulation of precursor molecules and the interconversion of its key functional groups. The assembly of the core structure and subsequent modifications are crucial for obtaining the desired product with high purity and stereoselectivity.
Chemical Modifications Involving the 6-Methoxy-2-pyridinyl Moiety
The 6-methoxy-2-pyridinyl scaffold is a common motif in medicinal chemistry and can be constructed through various synthetic routes. A prevalent strategy involves the nucleophilic substitution of a halogenated precursor, such as 2-bromo-6-methoxypyridine (B1266871) or 2-chloro-6-methoxypyridine. For instance, the methoxy group can be introduced by reacting 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide in a polar solvent like methanol. google.com This reaction typically proceeds at temperatures ranging from 10°C to 60°C. google.com
Further modifications to the pyridine ring can be achieved through various organic reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig aminations, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at specific positions on the pyridine ring, provided a suitable halo- or triflate-substituted precursor is used.
Transformations of Amino and Hydroxyl Functional Groups
The amino and hydroxyl groups of this compound are key sites for chemical transformations, allowing for the synthesis of a wide array of derivatives.
The primary amino group can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. Acylation with acyl chlorides or anhydrides in the presence of a base like pyridine can convert the amine to the corresponding amide. ncert.nic.in This reaction is a common method for protecting the amino group or for introducing specific acyl moieties to modulate the compound's properties. Similarly, the amino group can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation to avoid the formation of secondary and tertiary amines.
The hydroxyl group, being a primary alcohol, can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Conversely, it can be converted to a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Esterification of the hydroxyl group with carboxylic acids or their derivatives is another common transformation. The selective reaction of the amino or hydroxyl group is often a challenge due to their competing nucleophilicity. Protective group strategies are frequently employed to achieve chemoselectivity. For instance, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reactions at the hydroxyl group.
Derivatization Strategies for Amino Alcohol Structures
The bifunctional nature of amino alcohols like this compound allows for a range of derivatization strategies to create diverse molecular structures.
One common approach is the formation of cyclic derivatives. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic carbamates (oxazolidinones). These derivatives can be valuable intermediates in further synthetic transformations.
Derivatization with isocyanates is another widely used method. The reaction of the amino and hydroxyl groups with isocyanates can yield urea (B33335) and carbamate linkages, respectively. nih.govnih.gov This is particularly useful for creating libraries of compounds for biological screening. For instance, 1-naphthyl isocyanate has been used as a derivatizing agent for amino alcohols to facilitate their separation and detection by HPLC. nih.gov
Acylation with various acylating agents, such as acyl chlorides and anhydrides, is a straightforward method for derivatizing both the amino and hydroxyl groups. youtube.com Benzoyl chloride, for example, can be used to benzoylate primary and secondary amines as well as alcohol groups. acs.org The choice of reaction conditions, including the solvent and base, can influence the selectivity of the acylation.
Catalytic Systems in the Synthesis of this compound and Analogs
Catalysis plays a pivotal role in the efficient and stereoselective synthesis of this compound and its analogs. Both metal-based and organic catalysts have been successfully employed to control the stereochemistry of the final product.
Metal-Catalyzed Reactions
Metal-catalyzed reactions are particularly effective for the asymmetric synthesis of chiral amino alcohols. The asymmetric reduction of prochiral ketones is a prominent strategy. For instance, the direct asymmetric reductive amination of 2-acetyl-6-methoxypyridine using a ruthenium catalyst has been shown to be a highly effective method. nih.gov
In a notable study, the use of Ru(OAc)₂{(S)-binap} as a catalyst with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure resulted in the formation of the corresponding chiral amine with excellent enantioselectivity (>94% ee) and high yield. This reaction demonstrates the power of transition metal catalysis in establishing the stereocenter of the amino alcohol in a single step.
The following table summarizes the optimized conditions for this key transformation:
| Parameter | Optimal Condition | Impact |
| Catalyst | Ru(OAc)₂{(S)-binap} | High enantioselectivity |
| Nitrogen Source | Ammonium trifluoroacetate | Superior to other ammonium salts |
| Solvent | THF | Effective reaction medium |
| Hydrogen Pressure | 0.8 MPa | Sufficient for reduction |
| Temperature | 90 °C | Optimal for reaction rate |
Another metal-catalyzed approach involves the asymmetric ring-opening of epoxides with an amine nucleophile. nih.gov While not specifically demonstrated for this compound, this method represents a viable pathway for the synthesis of related pyridyl amino alcohols.
Organocatalysis and Metal-Free Catalysis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral primary and secondary amines, thioureas, and phosphoric acids are common classes of organocatalysts used in these transformations.
For the synthesis of amino alcohols, the asymmetric Michael addition of nitroalkanes to enones, catalyzed by chiral amines or thioureas, can generate precursors to the target molecule. rsc.org The resulting nitro-ketone can then be reduced to the corresponding amino alcohol. Cinchona alkaloid-derived primary amine thioureas have been shown to catalyze the Michael addition of nitroalkanes to enones with high yields and enantioselectivities up to 98% ee. rsc.org
Another relevant organocatalytic transformation is the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated aldehydes, which can be precursors to the pyridine ring. nih.gov Novel imidazoline (B1206853) catalysts derived from amino acids have been developed for this purpose, achieving enantioselectivities up to 86% ee. nih.gov
Furthermore, metal-free synthetic routes for the construction of the pyridine ring itself have been developed. For example, a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been reported using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate. nih.gov While this leads to a different pyridine substitution pattern, it highlights the potential of organocatalysis in the de novo synthesis of substituted pyridines.
Green Chemistry Principles Applied to this compound Synthesis
The choice of solvent and the conditions under which a reaction is performed are paramount in green synthesis. Traditional synthetic routes for compounds similar to this compound have often relied on conventional, and sometimes hazardous, solvents.
A scalable synthetic approach for this compound involves the asymmetric reduction of a ketone precursor. vulcanchem.com Solvents such as tetrahydrofuran (THF) and dichloromethane (B109758) are often used in these reductions. vulcanchem.com While effective, these solvents present environmental and health concerns. Green chemistry encourages the substitution of such solvents with greener alternatives. Ethanol (B145695), for instance, is a more environmentally friendly option. nih.gov The use of aqueous ethanol mixtures has also been shown to be effective in other green synthetic protocols, sometimes even eliminating the need for a catalyst. nih.gov Research into solvent swap methodologies in the pharmaceutical industry provides frameworks for selecting less hazardous and more easily recyclable solvents. acs.org
Reaction conditions are also a major focus for green optimization. The asymmetric reduction of the ketone precursor to this compound can be optimized for temperature and catalyst loading. vulcanchem.com Lowering reaction temperatures, when feasible, reduces energy consumption, a core principle of green chemistry. nih.gov For instance, certain enantioselective reductions can be carried out at temperatures ranging from -20°C to 25°C to maximize enantiomeric excess. vulcanchem.com Furthermore, alternative energy sources like microwave irradiation have been successfully used to accelerate reactions, often in greener solvents like ethanol, leading to shorter reaction times and higher yields. acs.org
Biocatalysis represents a frontier in green reaction optimization. The use of whole-cell biocatalysts or isolated enzymes can enable the synthesis of chiral alcohols and amines under mild, aqueous conditions. rsc.orgethz.chresearchgate.net Enzymes such as transaminases and carboligases can be used in cascade reactions to produce complex chiral molecules, potentially offering a highly efficient and green route to this compound. researchgate.net These biocatalytic methods often exhibit high chemo-, regio-, and stereoselectivity, which is difficult to achieve with traditional chemical methods. ethz.ch
Table 1: Comparison of Solvents for Pyridine Derivative Synthesis
| Solvent | Green Chemistry Considerations | Potential Application in Synthesis | Reference |
| Dichloromethane | Halogenated solvent, persistent, potential carcinogen. | Used in asymmetric reduction of ketone precursors. | vulcanchem.com |
| Tetrahydrofuran (THF) | Forms explosive peroxides; recycling is energy-intensive. | Used in asymmetric reduction and organometallic reactions. | vulcanchem.comnih.gov |
| Ethanol | Bio-based, biodegradable, lower toxicity. | Greener alternative for various synthetic steps. | nih.govnih.gov |
| Aqueous Ethanol | Reduces organic solvent usage, can enhance reactivity. | Used in catalyst-free multicomponent reactions. | nih.gov |
| Water | The ultimate green solvent; non-toxic, non-flammable. | Solvent for biocatalytic and some organic reactions. | ethz.ch |
Table 2: Optimization Parameters for Asymmetric Synthesis
| Parameter | Optimal Range | Impact on Yield/Enantiomeric Excess (ee) | Reference |
| Catalyst | (R)-Oxazaborolidine | Increases ee by up to 30% | vulcanchem.com |
| Reaction Time | 12–24 h | Increases yield to ~85% | vulcanchem.com |
| Substrate Addition | Slow (e.g., 0.5 mL/min) | Increases ee to >92% | vulcanchem.com |
| Temperature | -20°C to 25°C | Lower temperatures favor higher ee | vulcanchem.com |
Atom Economy and Process Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
The synthesis of this compound can proceed through various routes, each with a different theoretical atom economy. For example, a multi-step synthesis that involves the use of protecting groups for the amine or hydroxyl functions will inherently have a lower atom economy because these groups are added and then removed, not becoming part of the final product. In contrast, a more direct approach, such as the catalytic asymmetric reduction of 2-acetyl-6-methoxypyridine followed by amination, would theoretically have a higher atom economy. Catalytic methods, particularly those involving hydrogen as a reductant or direct amination, are often highly atom-economical. acs.org
Process efficiency goes beyond atom economy to consider factors like reaction yield, energy consumption, and ease of purification. Industrial production can be made more efficient by optimizing reaction conditions and employing technologies like continuous flow reactors. Flow chemistry and the use of microreactors can offer safer and more efficient production compared to traditional batch processes, with improved heat and mass transfer, leading to better yields and purities. researchgate.net Biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, can significantly improve process efficiency by reducing the number of workup and purification steps. researchgate.net
Table 3: Theoretical Atom Economy Comparison of Synthetic Routes
| Synthetic Route | Key Steps | Atom Economy Considerations |
| Multi-step Synthesis with Protecting Groups | Halogenation, methoxylation, protection, side-chain formation, deprotection. | Low atom economy due to the addition and removal of protecting groups and other auxiliary reagents. |
| Asymmetric Catalytic Reduction | Direct enantioselective reduction of a ketone precursor. vulcanchem.com | High atom economy, especially if using a catalytic hydrogenation process. |
| Biocatalytic Cascade | Multi-enzyme, one-pot reaction from simpler precursors. researchgate.net | Potentially very high atom economy as it mimics biological pathways, often with water as a solvent and minimal by-products. |
Investigations into Biological Activities and Pharmacological Potential
Antimicrobial Research Perspectives of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol and Derivatives
Derivatives incorporating the 2-aminopyridine (B139424) and 2-methoxypyridine (B126380) frameworks have been a focal point of antimicrobial research. Studies have demonstrated that modifications to this core structure can yield compounds with potent activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses.
The antibacterial potential of pyridine (B92270) derivatives has been extensively documented. A variety of synthesized compounds containing 2-aminopyridine or 2-methoxypyridine moieties have shown promising results against both Gram-positive and Gram-negative bacteria. worldnewsnaturalsciences.comresearchgate.net
In one study, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested. Among them, a compound featuring a cyclohexylamine (B46788) substituent demonstrated the highest activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg/mL. mdpi.comresearchgate.net However, this particular series showed no efficacy against Gram-negative bacteria. mdpi.com
Other research has focused on nicotinonitrile derivatives. Synthesized 2-amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitriles and their 2-methoxy counterparts were evaluated for their antibacterial activity. researchgate.net These compounds displayed a range of moderate to good inhibition against bacteria like Bacillus megaterium, Staphylococcus aureus, Escherichia coli, and Salmonella typhi when compared to standard antibiotics like ampicillin (B1664943) and chloramphenicol. researchgate.net Similarly, another study on 2-amino and 2-methoxy nicotinonitriles reported antibacterial activity against both Gram-positive and Gram-negative strains. worldnewsnaturalsciences.com
Further investigations into pyrimidine (B1678525) and pyrimidopyrimidine derivatives, synthesized from a 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile starting material, also revealed strong antibacterial effects against S. aureus, B. subtilis, and E. coli for several of the synthesized compounds. nih.gov
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Compound Type | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| 2-Amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 0.039 µg/mL | mdpi.com |
| 2-Amino-3-cyanopyridine derivative (2c) | Bacillus subtilis | 0.039 µg/mL | mdpi.com |
| 2-Methoxy nicotinonitrile derivatives | Bacillus megaterium | Moderate to good activity | researchgate.net |
| 2-Amino nicotinonitrile derivatives | Escherichia coli | Moderate to good activity | researchgate.net |
| Pyrimidine derivatives (3a, 3b, 3d) | S. aureus, B. subtilis, E. coli | Strong antimicrobial effects | nih.gov |
The antifungal properties of pyridine derivatives have also been a subject of scientific inquiry. Research has shown that compounds derived from 2-aminopyridine and 2-methoxypyridine scaffolds can be effective against various fungal pathogens. worldnewsnaturalsciences.comresearchgate.net
For instance, a series of 2-amino-5-substituted pyridine derivatives were prepared and evaluated against phytopathogenic fungi. researchgate.net It was found that replacing a benzotriazole (B28993) moiety with thiophenol resulted in the strongest fungicidal activity in the series. researchgate.net In other studies, newly synthesized 2-methoxy and 2-amino nicotinonitrile derivatives were tested against the fungus Aspergillus niger. worldnewsnaturalsciences.comresearchgate.net The results indicated that many of these compounds possess good antifungal activity when compared to the standard drug Fluconazole. worldnewsnaturalsciences.comresearchgate.net
A broader study encompassing novel pyrimidine and pyrimidopyrimidine derivatives also included testing against the fungi Candida albicans and Aspergillus flavus. Several of the synthesized compounds, such as 3a, 3b, 3d, and 4a-d, demonstrated strong antifungal effects when compared to the reference drug clotrimazole. nih.gov
Table 2: Antifungal Activity of Selected Pyridine and Related Derivatives
| Compound Type | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 2-Amino-5-substituted pyridine (Thiophenol derivative) | Phytopathogenic fungi | Strongest in series | researchgate.net |
| 2-Methoxy/2-Amino nicotinonitriles | Aspergillus niger | Good activity | worldnewsnaturalsciences.comresearchgate.net |
| Pyrimidine derivatives (3a, 3b, 3d, 4a-d) | Candida albicans | Strong antimicrobial effects | nih.gov |
| Pyrimidine derivatives (3a, 3b, 3d, 4a-d) | Aspergillus flavus | Strong antimicrobial effects | nih.gov |
The search for new antituberculosis agents has led researchers to explore various heterocyclic compounds, including pyridine derivatives. Cyanopyridines, a class that includes derivatives of 2-aminopyridine and 2-methoxypyridine, are recognized for their potential antitubercular properties. worldnewsnaturalsciences.com The development of effective treatments for Mycobacterium tuberculosis remains a critical area of research.
Specific investigations into thieno[2,3-b]pyridine (B153569) derivatives have yielded promising results. One study identified a compound with a 6-methoxypyridine substituent (17a) that was highly active against M. tuberculosis, exhibiting an IC₉₀ value of 1.4 µM. acs.org Another derivative in the same series, featuring a 1-adamantylamine group (15i), also showed excellent activity with an IC₉₀ of 0.68 µM and minimal cytotoxicity. acs.org These findings highlight that the strategic placement of substituents, such as a methoxypyridine group, on a core scaffold can lead to potent antitubercular agents. acs.org Other research has also explored derivatives of diaryloxy methano phenanthrenes, which showed in vitro activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 3.12 to 25 µg/ml. nih.gov
Pyridine-containing structures have been identified as a promising class of compounds in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). researchgate.net Pyridine N-oxide derivatives, for example, represent a class of anti-HIV compounds that can act through multiple mechanisms. nih.gov Some of these compounds inhibit the HIV-1 reverse transcriptase, similar to non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others act at a later, post-integrational stage of the viral replication cycle by interfering with HIV gene expression. nih.govnatap.org
Furthermore, research into 6-aminoquinolone derivatives, which share structural features with the aminopyridine core, has identified potent anti-HIV-1 activity. nih.gov One compound, bearing a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety, was found to be the most active in its series, inhibiting HIV-1 replication with an EC₅₀ value of 0.1 µM. nih.gov These quinolone derivatives are thought to exert their effect by interacting with viral nucleic acids, such as TAR RNA. nih.gov The anti-HIV activity of quinolone derivatives has been linked to the inhibition of Tat transactivation, a key process in viral replication. researchgate.net
Anticancer Research Perspectives
Derivatives of 2-aminopyridine are considered effective agents for their potential anticancer applications. nih.govresearchgate.net The pyridine moiety is a key pharmacophore in several approved anticancer drugs, and ongoing research continues to explore new pyridine-based compounds for their ability to inhibit cancer cell growth and proliferation. nih.gov
A primary strategy in anticancer drug discovery is the targeting of enzymes crucial for cancer cell survival and proliferation. Derivatives of this compound have been investigated as inhibitors of several such enzyme classes.
Kinase Inhibition: Kinases are a major focus of cancer research, and several pyridine derivatives have been developed as kinase inhibitors. nih.gov For example, imidazo[4,5-c]pyridine-2-ones have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair. nih.govacs.org In structure-activity relationship studies of these inhibitors, it was found that small lipophilic groups at the 2-position of an aniline (B41778) ring were tolerated, while larger and more polar substituents, including a 2-methoxy (2-OMe) group, were not. nih.gov Other research has explored spiro-pyridine derivatives as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor growth and angiogenesis. nih.gov
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. mdpi.com While the most well-known topoisomerase I inhibitors are camptothecin (B557342) derivatives, research into other structural classes is ongoing. nih.gov Topoisomerase poisons work by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage and cell death. nih.gov The non-anthracycline topoisomerase II poison ellipticine, which contains a pyridine ring system, has shown significant activity. nih.gov This suggests that pyridine-based scaffolds could be further explored for the development of novel topoisomerase inhibitors.
Human Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in pH regulation and various metabolic processes. nih.gov Certain isoforms, particularly hCA IX and XII, are overexpressed in tumors and are considered anticancer targets. nih.gov Studies on various classes of inhibitors have included compounds with pyridine moieties. A series of phenols incorporating pyridyl-ethenylcarbonyl groups were assayed as inhibitors of human CA isoforms I and II, showing inhibition in the micromolar range. researchgate.netnih.gov Another study on 2,4-dioxothiazolidinyl acetic acids found that these compounds were ineffective against hCA I, II, and IX, but they demonstrated submicromolar inhibition of hCA XII, with KIs ranging from 0.30 to 0.93 µM, making them highly selective inhibitors for this isoform. nih.gov
Table 3: Enzyme Inhibition by Selected Pyridine-Related Derivatives
| Enzyme Target | Compound Class | Key Finding | Reference |
|---|---|---|---|
| DNA-Dependent Protein Kinase (DNA-PK) | Imidazo[4,5-c]pyridine-2-ones | A 2-methoxy substituent was not tolerated for activity. | nih.gov |
| EGFR / VEGFR-2 | Spiro-pyridine derivatives | Identified as dual inhibitors with anticancer potential. | nih.gov |
| Human Carbonic Anhydrase XII (hCA XII) | 2,4-Dioxothiazolidinyl acetic acids | Submicromolar and selective inhibition (KIs: 0.30–0.93 µM). | nih.gov |
| Human Carbonic Anhydrase I (hCA I) | Phenols with pyridyl-ethenylcarbonyl | Inhibition constants (KIs) in the range of 0.78–23.5 µM. | researchgate.net |
| Human Carbonic Anhydrase II (hCA II) | Phenols with pyridyl-ethenylcarbonyl | Inhibition constants (KIs) in the range of 10.8–52.4 µM. | researchgate.net |
Receptor Modulation Studies (e.g., Androgen Receptors)
Investigations into the direct modulatory effects of this compound on androgen receptors have not been identified in the available scientific literature. While structurally related heterocyclic compounds have been studied for their interactions with androgen receptors, no such data currently exists for this specific molecule.
Tubulin Polymerization Interference Mechanisms
There is currently no published research available that investigates the mechanisms by which this compound may interfere with tubulin polymerization. This area remains an unexplored aspect of the compound's potential biological activity.
Antiproliferative Activity in Specific Cancer Cell Lines
Specific studies detailing the antiproliferative activity of this compound in any cancer cell lines have not been found in the reviewed scientific literature. Consequently, there is no data to report on its potential as an anticancer agent.
Anti-inflammatory Research Perspectives
A review of current research indicates a lack of studies focused on the anti-inflammatory properties of this compound. While other pyridine derivatives have been a subject of anti-inflammatory research, this particular compound has not been a focus of such investigations.
Neurological Activity Investigations
There is no scientific evidence available from preclinical or clinical studies to suggest that this compound possesses anticonvulsant properties. This potential therapeutic area has not been explored in published research.
No research has been published that examines the potential for this compound to antagonize the effects of amphetamine.
Other Pharmacological Research Areas
Beyond the more commonly studied therapeutic targets, the pharmacological screening of this compound has extended into a variety of other potential applications. These investigations aim to uncover the full spectrum of its biological effects.
Antidiabetic Potential
Despite the growing need for new therapeutic agents to manage diabetes mellitus, a comprehensive review of available scientific literature and databases reveals a lack of specific studies investigating the antidiabetic potential of this compound. Consequently, there is no published data to support its efficacy in this area.
Anti-fibrotic Activity, including Collagen Expression Modulation
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix proteins, including collagen. Research into compounds that can modulate collagen expression is crucial. However, there are currently no available research findings or reports on the anti-fibrotic activity of this compound or its effects on collagen expression.
Analgesic Properties
The search for novel analgesics with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. To date, there is no scientific literature detailing any investigation into the analgesic properties of this compound.
Antihistaminic Effects
Antihistamines are widely used to treat allergic reactions. An examination of the current body of scientific evidence indicates that the antihistaminic effects of this compound have not been evaluated or reported in any published studies.
Cardiovascular System Modulation
Compounds that can modulate the cardiovascular system are of significant interest for treating a range of conditions. However, there is a notable absence of research into the effects of this compound on the cardiovascular system.
Antiamoebic Properties
Amoebiasis remains a significant health concern in many parts of the world. While various classes of compounds are screened for antiamoebic activity, there are no specific studies or data available concerning the potential antiamoebic properties of this compound.
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for Biological Efficacy of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol
The placement of the methoxy (B1213986) (-OCH₃) group on the pyridine (B92270) ring is a critical determinant of biological activity. The methoxy group is prevalent in many drug molecules, where it can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov Its effects are not uniform and depend heavily on its position relative to other functional groups.
Table 1: Influence of Methoxy Group Position on Biological Properties (Hypothetical Data Based on General Principles) This table illustrates the potential impact of methoxy group positioning on activity, based on established medicinal chemistry principles.
| Methoxy Position | Expected Effect on Electron Density | Potential Impact on Receptor Binding |
| ortho- (6-position) | Increases electron density at para-position | May facilitate specific hydrogen bonding or steric interactions. |
| meta- (3- or 5-position) | Minimal effect on nitrogen's electron density | Could alter the overall shape and polarity, affecting target fit. |
| para- (4-position) | Increases electron density at ortho-positions | Can significantly change the dipole moment and interaction profile. |
The 2-amino-1-ethanol moiety is a crucial pharmacophore that directly participates in ligand-target interactions. Ethanolamine (B43304) itself is a bioactive molecule found in the central nervous system (CNS) and can be part of a prodrug strategy to enhance passage across the blood-brain barrier. nih.gov In the context of this compound, this side chain provides key functional groups for forming non-covalent interactions, which are the foundation of the molecular recognition process. nih.gov
The hydroxyl (-OH) and amino (-NH₂) groups of the ethanolamine chain are capable of forming hydrogen bonds with amino acid residues (such as serine, threonine, or aspartate) in a target protein's binding site. nih.gov The protonated amine can also form ionic bonds or salt bridges with negatively charged residues like aspartate or glutamate. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and are often a primary focus for potency optimization. nih.gov
The introduction of additional substituents onto the pyridine ring can systematically modulate the compound's activity, a core principle of drug design.
The electronic nature of the pyridine ring can be fine-tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The nitrogen atom in the pyridine ring is inherently electronegative, withdrawing electron density from the ring carbons, particularly at the ortho and para positions. stackexchange.com This makes the ring itself electron-deficient compared to benzene (B151609). stackexchange.com
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) increase the electron density on the pyridine ring. nih.govrsc.org In related pincer-type molecules, EDGs were found to increase the electron density around a coordinated metal center, which can be analogous to a target binding site. nih.gov Adding an EDG could potentially enhance the binding affinity if the target site has electron-deficient regions.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) further decrease the electron density of the ring. nih.govmdpi.com This can make the pyridine nitrogen a weaker ligand, potentially reducing binding if coordination to a metal ion or a specific polar interaction is required. nih.gov However, in some contexts, the altered electron distribution caused by an EWG can lead to favorable interactions with specific residues in a binding pocket, enhancing activity. mdpi.com Studies on other pyridyl compounds have shown that EWGs can significantly increase the dipole moment and alter spectroscopic properties. mdpi.com
Table 2: Effect of Representative Substituents on Pyridine Ring Electronics
| Substituent Group | Classification | General Effect on Pyridine Ring |
| -NH₂ (Amino) | Strong Electron-Donating | Increases electron density, especially at ortho/para positions. nih.gov |
| -OH (Hydroxyl) | Strong Electron-Donating | Increases electron density. nih.gov |
| -CH₃ (Methyl) | Weak Electron-Donating | Slightly increases electron density. mdpi.com |
| -Cl (Chloro) | Weak Electron-Withdrawing | Withdraws electron density via induction. nih.gov |
| -CN (Cyano) | Strong Electron-Withdrawing | Decreases electron density via resonance and induction. mdpi.com |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Strongly decreases electron density on the ring. nih.govnih.gov |
The structure of this compound contains a chiral center at the carbon atom of the ethanolamine side chain that is bonded to both the hydroxyl group and the pyridine ring. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms).
The presence of this chiral center imparts stereochemical sensitivity to the molecule's biological activity. vulcanchem.com It is common for enantiomers of a drug to have significantly different pharmacological activities, with one being highly potent while the other is inactive or even contributes to off-target effects. This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, enantioselective synthesis to produce a single, pure enantiomer is often necessary for pharmaceutical applications to ensure optimal efficacy. vulcanchem.com
Impact of Substituents on Activity Profiles
Computational Approaches in SAR Analysis
Computational chemistry provides powerful tools for analyzing and predicting the SAR of molecules like this compound, complementing experimental work. nih.gov These in silico methods allow for the systematic exploration of how structural changes affect activity, helping to guide the design of more potent and selective compounds. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique. nih.gov A QSAR model is a mathematical equation that correlates the chemical structures of a series of compounds with their measured biological activity. nih.govnih.gov The process involves:
Data Set Preparation: A group of molecules with known structures and activities is compiled. nih.gov
Descriptor Calculation: Numerical parameters, or "descriptors," are calculated for each molecule. These can describe various properties, including topology, size, shape, and electronic features (e.g., partial charges, dipole moment). researchgate.net
Model Generation: Statistical methods or machine learning algorithms are used to build a model that links the descriptors to the biological activity. nih.govresearchgate.net
Validation: The model's predictive power is tested on compounds not used in its creation.
Molecular docking simulations are another critical tool. This method predicts the preferred orientation of a ligand when bound to a target protein. By calculating the binding energy and analyzing the specific interactions (hydrogen bonds, hydrophobic contacts, etc.), researchers can understand why certain structural features, like the position of the methoxy group or the stereochemistry of the ethanolamine side chain, are important for binding affinity. nih.govmdpi.com Advanced techniques like molecular dynamics simulations can further explore the stability and conformational changes of the ligand-protein complex over time.
In Silico Studies and Ligand-Based Drug Design
In the absence of a known 3D structure of the biological target, ligand-based drug design serves as a powerful strategy to develop new pharmacologically active compounds. nih.gov This approach relies on analyzing a series of molecules that bind to the target of interest to understand the structural and physicochemical properties that correlate with their desired biological activity. nih.gov For derivatives of this compound, in silico studies would focus on the key structural components: the 2-aminopyridine (B139424) core, the methoxy group at the 6-position, and the ethanolamine side chain.
Computer-aided drug design (CADD) methods are instrumental in this process, facilitating the identification, characterization, and optimization of novel drug candidates. nih.gov Studies on related pyridine structures show that the pyridine ring is a common scaffold in FDA-approved drugs, valued for its ability to modulate lipophilicity, improve aqueous solubility, and form hydrogen bonds. mdpi.com The design process for new analogs often involves exploring how different substituents on the pyridine ring affect biological activity. For instance, in a series of 2-pyridinemethylamine derivatives designed as 5-HT1A receptor agonists, the addition of a methyl group to the pyridine ring was found to synergistically enhance their agonist properties. mdma.ch
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is another critical component. For other heterocyclic compounds, such as pseudothiohydantoin derivatives, in silico tools have been used to predict favorable ADME parameters, indicating their potential as drug candidates. mdpi.com Such computational screening would be vital for assessing the drug-likeness of novel analogs of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to corresponding changes in their biological activity. nih.gov
For aminopyridine-based compounds, QSAR studies have been successfully employed to predict their potential as inhibitors of various protein kinases. researchgate.netrsc.org In a 2D-QSAR study of aminopyridine derivatives acting as JNK inhibitors, molecular topological and quantum chemical descriptors were calculated to construct predictive models. researchgate.net These descriptors quantify various aspects of the molecular structure and are correlated with biological activity, typically expressed as the concentration required to inhibit a biological process by 50% (IC50). researchgate.net
A review of SAR studies on pyridine derivatives with antiproliferative activity highlights that the presence and position of groups like methoxy (-OCH3) and amino (-NH2) can significantly enhance activity. mdpi.com A QSAR study on 9-(pyridin-2'-yl)-aminoacridines found that electron-withdrawing groups on the pyridine ring promoted interaction with DNA. mdpi.com This suggests that the electronic properties of the substituents are a key determinant of activity.
Below is a table of molecular descriptors commonly used in QSAR studies of pyridine derivatives.
| Descriptor Category | Example Descriptors | Relevance |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. |
| Quantum Chemical | Dipole Moment (µ), HOMO/LUMO Energies | Relates to the electronic properties, reactivity, and interaction capabilities of the molecule. researchgate.net |
| Steric | Molar Refractivity (MR), van der Waals volume | Pertains to the size and shape of the molecule, influencing its fit into a binding site. |
| Electronic | Hammett constants (σ), Partial Atomic Charges | Quantifies the electron-donating or electron-withdrawing nature of substituents. mdpi.com |
These QSAR models, once validated, can be used to computationally screen and design novel compounds with potentially improved potency. rsc.org
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) is a powerful tool for interpreting and predicting chemical reactivity. nih.gov It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. nih.gov This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for understanding drug-receptor interactions. nih.gov
The MEP is particularly useful for analyzing heterocyclic compounds like pyridine derivatives. A comparative study on pyridine and its monosubstituted aminopyridine derivatives (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) used MEP analysis to understand their reactivity. nih.gov The analysis of 2-aminopyridine (2-AP), which forms the core of the title compound, is especially relevant.
Key findings from the MEP analysis of aminopyridines include:
The MEP map for 2-AP shows the smallest negative potential minimum near the ring nitrogen compared to its 3- and 4-isomers. nih.gov
The proximity of the amino group at the 2-position causes a significant reduction in the accessibility of the region near the cyclic nitrogen. nih.gov
These electrostatic features are directly linked to the molecule's susceptibility to metabolic reactions like N-oxidation and its potential biological activity. nih.gov
A review of pyridine derivatives with antiproliferative activity also utilized MEP maps to analyze the most favorable structural characteristics. mdpi.com The study concluded that the presence of nitrogen- and oxygen-containing groups, such as -OCH3 and -NH2, contributed to superior activity, a finding that can be rationalized by their influence on the molecule's electrostatic potential. mdpi.com
| Compound | MEP Minimum near Ring Nitrogen | Accessibility of Ring Nitrogen | Implication for Reactivity |
| 2-Aminopyridine | Smallest in the series | Considerably reduced | Less susceptible to protonation and N-oxidation compared to isomers. nih.gov |
| 3-Aminopyridine | Intermediate | Less hindered than 2-AP | Most likely to form the ring N-oxide. nih.gov |
| 4-Aminopyridine | Deepest in the series | Most accessible | Most susceptible to protonation. nih.gov |
For this compound, the combination of the 2-amino group and the 6-methoxy group would create a unique electrostatic landscape on the pyridine ring, governing its hydrogen bonding capacity and interactions with biological macromolecules.
Ionization Potential and Dipole Moment Alignment in Relation to Activity
The dipole moment is particularly important for π-stacking interactions, a common binding motif between drug molecules and biological targets like proteins and nucleic acids. nih.gov A high dipole moment can enhance these interactions. nih.gov While data for the specific title compound is not available, studies on related azine heterocycles demonstrate the importance of this property. Pyridazine, for instance, possesses a high dipole moment which is considered a key factor in its molecular recognition capabilities. nih.gov
In a theoretical study of an imidazopyridine derivative, the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) was calculated. nih.gov A low energy gap was indicative of high chemical reactivity and biological activity. nih.gov This energy gap is directly related to the ionization potential and electron affinity of the molecule.
Furthermore, the dipole moment has been used as a descriptor in QSAR models for aminopyridine derivatives, underscoring its relevance in predicting biological activity. researchgate.net The alignment of the dipole moment within a binding site can be critical for achieving the optimal orientation for a biological response. For this compound, the methoxy and amino substituents, along with the ethanolamine side chain, would collectively determine the magnitude and direction of the molecular dipole moment, thereby influencing its binding affinity and selectivity for its target.
| Heterocycle | Dipole Moment (Debye) |
| Pyridine | 2.22 |
| Pyridazine | 4.22 |
| Pyrimidine (B1678525) | 2.33 |
| Pyrazine | 0 |
Data for general comparison of azine heterocycles. nih.gov
Mechanistic Investigations
Elucidation of Biological Mechanisms of Action
The precise biological mechanisms of action for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol have not been extensively elucidated in published literature. However, by examining research on analogous compounds containing pyridinyl and ethanolamine (B43304) moieties, potential mechanisms can be inferred.
Molecular Target Identification and Validation (e.g., DNA Gyrase, specific enzymes)
There is currently no direct evidence identifying the specific molecular targets of this compound. Research on other pyridine (B92270) derivatives has shown a wide range of biological activities, suggesting that the molecular targets can be diverse. For instance, certain imidazo[4,5-c]pyridine-2-ones have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK). acs.org Structure-activity relationship studies on these compounds revealed that substitutions on the pyridine ring system are critical for their inhibitory activity. acs.org
Given the structural similarities, it is plausible that this compound could interact with various enzymes or receptors, but this remains to be experimentally validated.
DNA Interaction Studies (e.g., Intercalation, Cleavage)
Direct studies on the interaction of this compound with DNA have not been reported. However, research on other amino alcohol derivatives suggests that this class of compounds has the potential to interact with DNA. For example, a series of (1-pyrenylmethyl)amino alcohols have been shown to bind to DNA through intercalation. nih.gov The presence of a basic amine group in these compounds enhances DNA binding via electrostatic interactions. nih.gov
While the pyrene (B120774) group in those compounds is a major contributor to intercalating activity, the amino alcohol side chain present in this compound could potentially contribute to DNA binding. Furthermore, some heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), are known to form DNA adducts, which are implicated in their carcinogenic activity. nih.govnih.gov Whether this compound can form such adducts is unknown.
Enzyme Kinetic Studies and Inhibition Mechanisms
Detailed enzyme kinetic studies and specific inhibition mechanisms for this compound are not available in the scientific literature. Research on structurally related pyridine derivatives has demonstrated inhibitory activity against various enzymes. For instance, certain pyrido[3,4-d]pyrimidine (B3350098) derivatives have been shown to be potent inhibitors of Monopolar Spindle 1 (MPS1) kinase. acs.org
The inhibitory potential and mechanism of this compound against any specific enzyme would require dedicated kinetic studies to determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding and Downstream Signaling Pathway Modulation
There is no direct research on the receptor binding profile of this compound. However, studies on other pyridine and dihydropyridine (B1217469) derivatives have shown interactions with various receptors, notably adenosine (B11128) receptors. nih.govnih.gov For example, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been found to bind to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. nih.gov The affinity and selectivity of these interactions are influenced by the substituents on the pyridine ring. nih.gov
Additionally, some ethanolamine derivatives are known to act as antagonists or inverse agonists at histamine (B1213489) H1 receptors. drugbank.comwikipedia.org Given the presence of both a pyridine ring and an ethanolamine moiety in this compound, it is conceivable that it could exhibit affinity for these or other receptor systems. The table below summarizes the receptor binding affinities of some related pyridine derivatives.
| Compound | Receptor Target | Binding Affinity (Ki in µM) | Reference |
|---|---|---|---|
| (R,S)-Nicardipine | Rat A1 Adenosine Receptor | 19.6 | nih.gov |
| (R,S)-Nicardipine | Rat A2A Adenosine Receptor | 63.8 | nih.gov |
| (R,S)-Nicardipine | Human A3 Adenosine Receptor | 3.25 | nih.gov |
| (R)-Niguldipine | Rat A1 Adenosine Receptor | 41.3 | nih.gov |
| (R)-Niguldipine | Human A3 Adenosine Receptor | 1.90 | nih.gov |
Metabolic Fate and Biotransformation Pathways
The metabolic fate and biotransformation pathways of this compound have not been specifically investigated. However, based on its chemical structure, potential metabolic pathways can be predicted, primarily involving cytochrome P450 enzymes.
Oxidative Metabolism via Cytochrome P450 Enzymes
The ethanol (B145695) and methoxy-pyridine moieties of this compound suggest that it is likely a substrate for cytochrome P450 (CYP) enzymes. CYP enzymes are a major family of enzymes involved in the metabolism of a wide range of xenobiotics. nih.gov
The ethanol side chain could be oxidized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, as well as by CYP2E1. nih.gov Chronic ethanol exposure is known to induce CYP2E1, which can enhance the metabolism of other substrates. nih.govresearchgate.net
The methoxy-pyridine ring is also susceptible to CYP-mediated metabolism. For example, the metabolism of N-(2-methoxyphenyl)hydroxylamine, which contains a methoxy (B1213986) group on a phenyl ring, is catalyzed by CYP1A and CYP2B subfamilies, with CYP2E1 being the most efficient enzyme for its conversion to o-aminophenol. nih.gov Furthermore, the introduction of a methyl group on a pyrido[3,4-d]pyrimidine core has been shown to suppress metabolism at a distant aniline (B41778) portion of the molecule, likely by altering its recognition by P450 enzymes. acs.org This highlights the importance of substituents on the pyridine ring in determining the metabolic profile.
The table below provides an overview of the role of different CYP enzymes in the metabolism of related compounds.
| CYP Enzyme | Substrate/Compound Class | Metabolic Role | Reference |
|---|---|---|---|
| CYP2E1 | Ethanol | Oxidation to acetaldehyde | nih.gov |
| CYP1A Subfamily | N-(2-methoxyphenyl)hydroxylamine | Conversion to o-anisidine (B45086) and o-aminophenol | nih.gov |
| CYP2B Subfamily | N-(2-methoxyphenyl)hydroxylamine | Conversion to o-anisidine and o-aminophenol (lesser extent) | nih.gov |
| CYP2E1 | N-(2-methoxyphenyl)hydroxylamine | Most efficient enzyme for conversion to o-aminophenol | nih.gov |
Reaction Mechanism Studies in Chemical Synthesis
The synthesis of this compound typically involves the reduction of a corresponding ketone precursor. Understanding the reaction mechanisms is key to optimizing yield and enantioselectivity.
The asymmetric reduction of the ketone precursor, 2-amino-1-(6-methoxy-2-pyridinyl)ethanone, is a common strategy for synthesizing chiral this compound. This is often achieved using a chiral catalyst, such as an oxazaborolidine in a borane (B79455) reduction. The catalytic cycle for this reaction involves the coordination of the ketone to the chiral catalyst, followed by the transfer of a hydride from the borane reagent. york.ac.uk
During the synthesis of related pyridine and amino alcohol structures, various reactive intermediates have been proposed or identified. For instance, in the synthesis of pyridones from cyclopentenones, an aziridinium intermediate is suggested to form, which then undergoes ring-opening. chemrxiv.org In the context of reductive amination, an iminium ion is a key intermediate formed from the condensation of a carbonyl compound and an amine, which is then reduced to the amine product. acs.org While not directly involved in the reduction of a pre-formed amino ketone, this highlights a common reactive species in amino alcohol synthesis. The formation of hemi-aminal species is also a possibility in reactions involving amines and carbonyls.
Kinetic studies are essential for understanding the factors that control the rate of a chemical reaction. For the synthesis of this compound via ketone reduction, the rate-determining step can vary depending on the specific reagents and conditions.
In borane reductions of ketones, the formation of the ketone-catalyst complex or the subsequent hydride transfer can be rate-limiting. york.ac.ukyoutube.com Kinetic studies on the reduction of various ketones have shown that the structure of the ketone and the nature of the catalyst significantly influence the reaction rate. mdpi.com For example, aldehydes are generally reduced faster than ketones. mdpi.com
Kinetic analysis of the reduction of pyridyl ketones has been performed in other contexts. For instance, the reduction of an Fe(III)/di-2-pyridyl ketone benzoylhydrazone complex by sulfite (B76179) was found to be controlled by a hydrolysis equilibrium. tandfonline.com While the specific system is different, this demonstrates the application of kinetic studies to understand reactions involving pyridyl ketones. Theoretical studies on the reactions of ketones have also been used to calculate rate constants for various reaction channels. universityofgalway.ie
Table 2: General Kinetic Parameters for Ketone Reduction
| Ketone Substrate | Reducing Agent | Catalyst | Rate Constant (example) | Reference |
| Cyclohexanone | 2-butanol | Zirconium-functionalized silica (B1680970) | ~0.1 min⁻¹ (at specific conditions) | mdpi.com |
| Benzaldehyde | 2-butanol | Zirconium-functionalized silica | ~0.2 min⁻¹ (at specific conditions) | mdpi.com |
| Acetophenone | Borane | (S)-leucine derived oxazaborolidine | - | york.ac.uk |
This table provides examples of kinetic data for ketone reductions and is intended for illustrative purposes, as specific data for 2-amino-1-(6-methoxy-2-pyridinyl)ethanone is not available.
Preclinical Models and in Vitro Experimental Methodologies
Cell-Based Assay Systems for Biological Evaluation
Cell-based assays are fundamental in determining the cytotoxic and cytostatic effects of a test compound, as well as its influence on specific cellular pathways.
To evaluate the anticancer potential of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, a standard approach involves screening it against a panel of well-characterized human cancer cell lines representing various tumor types. This includes breast cancer lines (MCF-7 and MDA-MB-231), a non-small cell lung cancer line (A549), and a prostate cancer line (DU-145).
Research on related pyridine (B92270) derivatives has demonstrated the utility of these models. For instance, certain novel pyridine-ureas have been tested for their anti-proliferative activity against MCF-7 and DU-145 cell lines. nih.gov Similarly, the anti-cancer properties of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been assessed using MDA-MB-231 and A549 cell viability assays. researchgate.net The cytotoxic activity of other synthesized pyridine derivatives has also been confirmed against MCF-7 cells. mdpi.com These studies establish a precedent for using such cell lines to test novel pyridine compounds.
The primary endpoint in these assays is typically the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit cell growth or viability by 50%.
Table 1: Examples of In Vitro Cytotoxic Activity of Related Pyridine Derivatives
| Compound Type | Cell Line | Activity Noted | Reference |
|---|---|---|---|
| Pyridine-urea derivative (8e) | MCF-7 (Breast) | IC50 = 0.22 µM (48h) | nih.gov |
| Pyridine-urea derivative (8n) | MCF-7 (Breast) | IC50 = 1.88 µM (48h) | nih.gov |
| Pyridine-urea derivatives | DU-145 (Prostate) | Moderate to low activity reported | nih.gov |
| 6-Amino-2-pyridone-3,5-dicarbonitrile derivative (5o) | MDA-MB-231 (Breast) | Anti-cancer properties observed | researchgate.net |
| 6-Amino-2-pyridone-3,5-dicarbonitrile derivative (5o) | A549 (Lung) | Anti-cancer properties observed | researchgate.net |
| 4,4'-Bipyridine derivative (9a) | MCF-7 (Breast) | High cytotoxic activity | mdpi.com |
This table presents data for related pyridine compounds to illustrate the assay methodology, not for this compound itself.
Beyond cancer, the therapeutic potential of a compound can be explored in other disease models. Liver fibrosis, characterized by excessive scar tissue formation, involves the activation of hepatic stellate cells (HSCs). researchgate.netmdpi.com Therefore, to assess the anti-fibrotic potential of this compound, in vitro models using primary or immortalized HSCs are employed. mdpi.com
These cells, upon activation in culture, mimic the fibrogenic process by transforming into myofibroblast-like cells that produce large amounts of extracellular matrix proteins, such as collagen. nih.gov Immortalized HSC lines, like the murine GRX or human JS-1 cell lines, provide a consistent and reproducible system for these studies. researchgate.netsci-hub.se The evaluation would focus on the compound's ability to inhibit HSC activation, reduce proliferation, or induce apoptosis (programmed cell death) in activated HSCs. mdpi.com
To understand the mechanism behind any observed biological activity, specific cellular processes are interrogated.
Cell Proliferation and Viability: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are standard for measuring cell viability. This colorimetric assay quantifies the metabolic activity of living cells, which is proportional to the number of viable cells. A reduction in the signal indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect. The anti-proliferative activity of various pyridine derivatives has been determined using such methods. nih.govresearchgate.net
Collagen Expression: In the context of anti-fibrotic assessment in HSCs, a key marker of activity is the expression of collagen. The ability of a compound to reduce the production of type I collagen is a primary indicator of its anti-fibrotic potential. This can be quantified at the gene expression level using quantitative polymerase chain reaction (qPCR) to measure collagen mRNA levels, or at the protein level using techniques like Western blotting or ELISA.
Microbiological Assay Systems
The evaluation of a new chemical entity typically includes screening for antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods include the disk diffusion assay for preliminary screening and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
The potential antibacterial effects of this compound would be tested against a representative panel of Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi, Xanthomonas campestris) bacteria.
Studies on related 2-aminopyridine (B139424) derivatives have shown varying degrees of antibacterial action. For example, some synthesized 2-aminopyridine derivatives showed notable activity against Gram-positive bacteria like S. aureus and B. subtilis, but had no effect on Gram-negative bacteria. mdpi.com Other research has documented the antibacterial properties of different pyridine derivatives against E. coli and S. aureus. The plant pathogen Xanthomonas campestris has also been used as a target to evaluate the antibacterial activity of novel hybrid compounds. researchgate.net
Table 2: Examples of Antibacterial Screening Methods for Relevant Strains
| Bacterial Strain | Screening Method | Compound Type Tested | Reference |
|---|---|---|---|
| Staphylococcus aureus | Disk Diffusion / MIC | 2-Aminopyridine derivatives | mdpi.com |
| Bacillus subtilis | Disk Diffusion / MIC | 2-Aminopyridine derivatives | mdpi.com |
| Escherichia coli | Disk Diffusion / Growth Inhibition | 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | |
| Salmonella typhi | Agar (B569324) Well Diffusion / MIC | Snail Slime Extracts | |
| Xanthomonas campestris | MIC Determination | Novel Hybrid Derivatives | researchgate.net |
This table illustrates standard testing methodologies and may not involve pyridine derivatives in all cases.
The antifungal potential would be assessed against common pathogenic and spoilage fungi. Fusarium oxysporum, a widespread plant pathogen, and Aspergillus niger, known to cause infections in humans and spoil food, are common choices for such screenings.
Research has shown that various pyridine derivatives possess antifungal properties. For example, several novel 1,2,4-triazole (B32235) derivatives containing a pyridine moiety exhibited moderate to excellent inhibition against Fusarium oxysporum. Other studies have tested pyridine derivatives against both Aspergillus niger and Fusarium oxysporum, demonstrating the applicability of these strains in evaluating new compounds. researchgate.net
Table 3: Examples of Antifungal Activity of Related Pyridine and Heterocyclic Derivatives
| Compound Type | Fungal Strain | Activity Noted | Reference |
|---|---|---|---|
| 1,2,4-Triazole derivatives with pyridine | Fusarium oxysporum | Moderate inhibition (48-66%) | |
| Pyridine derivative (Compound 108) | Fusarium oxysporum | Inhibitory potency observed | researchgate.net |
| Pyridine derivative (Compound 108) | Aspergillus niger | Inhibitory potency observed | researchgate.net |
| 1,2,4-Triazolo[4,3-a]pyridines | Aspergillus fumigatus | Moderate activity (58-67% inhibition) | mdpi.com |
| Hybrid pyrazole–pyridine derivatives | Fusarium oxysporum | Better results than control |
This table presents data for related compounds to illustrate the assay methodology, not for this compound itself.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology used to assess the potency of an antimicrobial agent against a specific microorganism. It is defined as the lowest concentration of the agent that prevents the visible growth of the microorganism after a defined incubation period. The determination of MIC for compounds like this compound is a critical first step in evaluating their potential as antibacterial or antifungal agents.
Standard methods for MIC determination include broth microdilution, agar dilution, and gradient diffusion methods. In the broth microdilution assay, a series of dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected or read with a spectrophotometer to identify the lowest concentration that has inhibited growth.
While specific MIC data for this compound is not available in the reviewed literature, studies on structurally related 2-aminopyridine derivatives have shown significant antimicrobial activity. mdpi.com For instance, certain cyclohexylamine-containing 2-aminopyridine compounds have demonstrated high potency against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 0.039 µg/mL. mdpi.com The antimicrobial efficacy of such compounds is often attributed to the specific chemical moieties present and their structural arrangement. mdpi.com The evaluation of plant extracts using MIC assays has also demonstrated significant potency against multi-drug resistant (MDR) bacteria, with ethanol (B145695) extracts of some plants showing MICs ranging from 19 µg/ml to 625 µg/ml against MRSA and VRE strains. nih.gov
Table 1: Illustrative MIC Data for a Structurally Related 2-Aminopyridine Compound (2c)
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.039 ± 0.000 |
| Bacillus subtilis | ATCC 6633 | 0.039 ± 0.000 |
| Listeria monocytogenes | ATCC 15313 | 0.078 ± 0.000 |
| Escherichia coli | ATCC 25922 | No Activity |
| Pseudomonas aeruginosa | ATCC 27853 | No Activity |
| This table presents data for a related aminopyridine derivative, not this compound, to illustrate how MIC results are typically reported. Data sourced from a study on aminopyridine derivatives. mdpi.com |
Biochemical and Biophysical Techniques
Enzyme Activity Assays (e.g., Spectrophotometric, Fluorometric Methods)
Enzyme activity assays are crucial for understanding how a compound interacts with specific biological targets. For a molecule like this compound, which contains a primary amine and a hydroxyl group, various assays can be employed to measure its effect on enzyme kinetics. nih.gov Spectrophotometric and fluorometric methods are particularly common due to their sensitivity and suitability for high-throughput screening. acs.org
These assays often rely on a detectable change in absorbance or fluorescence upon enzymatic conversion of a substrate. acs.org The activity of an enzyme that modifies the amino group of the target compound could be monitored using chromogenic or fluorogenic reagents that specifically react with primary amines. nih.gov For example, a reagent that is non-fluorescent but becomes highly fluorescent upon reacting with a primary amine can be used. If an enzyme consumes the amino group of this compound, a decrease in the fluorescent signal would be observed over time, allowing for the quantification of enzyme activity.
Common reagents used for the detection of amines in enzymatic assays include:
1,2-Naphthoquinone-4-sulfonate (NQS): This chromogenic reagent reacts with amines to form a colored product that can be measured by absorbance. nih.gov
Fluorescamine: This reagent reacts rapidly with primary amines to yield a highly fluorescent product, while the reagent itself is non-fluorescent. acs.org
Ylidenemalononitriles: These compounds are weakly fluorescent but form highly fluorescent cyclic products upon reaction with primary amines, leading to a significant increase in emission intensity. nih.gov
These functional group assays provide direct evidence of a specific transformation, reducing the likelihood of false-positive results that can arise from indirect assay formats. acs.org
DNA Interaction Assays (e.g., UV-VIS Spectroscopy, Gel Electrophoresis)
Investigating the interaction between small molecules and DNA is essential for assessing potential genotoxicity or therapeutic applications. Techniques like UV-Visible (UV-Vis) spectroscopy and gel electrophoresis are widely used to characterize these interactions. nih.govthermofisher.com
UV-Vis Spectroscopy: This technique can detect the binding of a compound to DNA by monitoring changes in the absorption spectrum. When a small molecule intercalates between DNA base pairs or binds to its grooves, it can cause shifts in the wavelength of maximum absorbance (spectral shifts) or changes in absorbance intensity (hyperchromism or hypochromism) of the DNA or the compound itself. A study on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a related heterocyclic amine, utilized methods to detect its adduction to DNA, highlighting the utility of spectroscopic approaches in this context. nih.gov
Gel Electrophoresis: The electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a powerful technique for studying protein-DNA or small molecule-DNA interactions. thermofisher.com It is based on the principle that DNA complexed with another molecule will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than free, unbound DNA. thermofisher.com If this compound binds to a DNA fragment, the resulting complex would appear as a band with retarded mobility on the gel compared to the DNA-only control. The use of antibodies to create a "supershift" can further confirm the identity of proteins involved in a complex. thermofisher.com
In Vitro Metabolism Studies (e.g., using Microsomes, Hepatocytes, S9 Fractions)
In vitro metabolism studies are vital for predicting how a compound will be processed in the body. These studies typically use subcellular fractions or whole cells from the liver, the primary site of drug metabolism. The most common systems are liver microsomes, hepatocytes, and S9 fractions. nih.govnih.gov
Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. They are used to study oxidative metabolism.
Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), offering a more complete picture of metabolic pathways. nih.gov
S9 Fractions: This is a supernatant fraction of a tissue homogenate, typically from the liver, obtained by centrifugation at 9000g. It contains both microsomes and cytosolic enzymes, thus encompassing the activities of both Phase I and Phase II enzymes. nih.gov S9 fractions are robust, can be stored for long periods, and are suitable for identifying a broad range of metabolites. nih.govnih.gov
In a typical experiment, this compound would be incubated with one of these systems along with necessary cofactors (e.g., NADPH for CYPs). Over time, samples would be taken and analyzed, usually by mass spectrometry, to identify and quantify the parent compound and any metabolites formed. This data helps to determine the compound's metabolic stability and identify potential metabolic pathways, such as oxidation, glucuronidation, or sulfation. nih.gov
Table 2: Comparison of In Vitro Metabolism Systems
| System | Source | Key Enzymes Present | Primary Use |
| Microsomes | Endoplasmic Reticulum | Phase I (CYPs, FMOs) | Studying oxidative metabolism |
| S9 Fraction | Cytosol + Microsomes | Phase I and Phase II | Broad metabolic screening |
| Hepatocytes | Whole Liver Cells | Phase I and Phase II | Comprehensive metabolism and clearance studies |
| This table summarizes the characteristics of common in vitro systems used for metabolism studies. nih.govnih.gov |
Molecular Modeling and Docking Simulations
Protein-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms at a molecular level. mdpi.com
The process involves computationally placing a 3D model of the ligand, such as this compound, into the binding site of a protein with a known structure. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores each one based on a scoring function. This function estimates the binding energy, with lower scores typically indicating a more favorable interaction. nih.gov
The results of a docking simulation can reveal:
Binding Affinity: A predicted binding energy (e.g., in kcal/mol) that estimates the strength of the interaction. nih.govmdpi.com
Binding Mode: The specific orientation and conformation of the ligand within the protein's active site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov
While specific docking studies for this compound were not identified, research on similar heterocyclic compounds routinely employs this method. For example, docking studies on other pyridine derivatives have successfully predicted their binding affinity to bacterial proteins, with calculated binding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.com Such in silico approaches are invaluable for prioritizing compounds for synthesis and experimental testing. nih.govnih.gov
Table 3: Illustrative Docking Scores for Related Pyrimidine (B1678525) Compounds Against EHMT2 Protein
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
| F80 (Reference) | - | Leu1086, Asp1083, Asp1078 |
| TP1 | -10.7 | (Not Specified) |
| TP2 | -10.3 | (Not Specified) |
| This table shows example docking scores from a study on different but related compounds targeting the EHMT2 protein to illustrate the typical output of a molecular docking simulation. nih.gov |
Binding Affinity and Conformational Analysis
Detailed research into the specific binding affinity and comprehensive conformational analysis of the chemical compound this compound is limited in publicly available scientific literature. While the broader class of amino alcohols and pyridine derivatives has been the subject of extensive pharmacological and structural investigation, specific data tables detailing binding constants (such as K_i or IC_50 values) and in-depth conformational studies for this particular molecule are not readily found in peer-reviewed research.
The molecular architecture of this compound, which features a pyridine ring with a methoxy (B1213986) group at the 6-position and an ethanolamine (B43304) side chain at the 2-position, suggests potential interactions with various biological targets. The presence of a chiral center at the carbon atom of the ethanolamine side chain indicates that its stereochemistry could be a critical determinant for any biological activity. vulcanchem.com
Studies on analogous structures, such as other amino alcohol derivatives, often employ techniques like radioligand binding assays to determine affinity for specific receptors. For instance, research on different classes of compounds has utilized such assays to evaluate binding to G-protein coupled receptors, including adrenergic and serotonin (B10506) receptors. However, specific binding data for this compound against a panel of receptors is not documented in the reviewed literature.
Conformational analysis, which is crucial for understanding the three-dimensional structure and flexibility of a molecule, is often carried out using methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. rsc.orgfrontiersin.orgmdpi.com For example, conformational studies on sterically hindered (imino)pyridine ligands have been performed using both NMR spectroscopy and computational methods to understand the equilibrium between different isomers. rsc.org Similarly, the conformational preferences of other small amino alcohol molecules have been investigated to understand the intramolecular forces that govern their shape. frontiersin.orgnih.gov While these studies provide a methodological framework, a specific conformational analysis of this compound has not been published. The compound is known to be a solid at room temperature and is soluble in polar solvents like methanol (B129727) and ethanol. vulcanchem.com
Due to the absence of specific research findings, a data table on the binding affinity of this compound cannot be provided at this time. Further experimental investigation is required to elucidate the pharmacological profile and structural characteristics of this compound.
Derivatives and Analogs of 2 Amino 1 6 Methoxy 2 Pyridinyl Ethanol
Structural Modifications and Homologation of the 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol Core
Structural modification is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. For the this compound scaffold, modifications can be systematically introduced to explore the structure-activity relationship (SAR). Key areas for modification include the pyridine (B92270) ring, the ethanolamine (B43304) side chain, and the methoxy (B1213986) group.
Pyridine Ring Substitution: Altering the position or nature of substituents on the pyridine ring can significantly impact electronic properties and binding interactions with biological targets.
Side Chain Modification: The ethanolamine side chain is a critical pharmacophoric element. Modifications such as altering the length of the carbon chain (homologation), introducing alkyl groups on the amine or the carbon bearing the hydroxyl group, or converting the alcohol to an ether or ester can modulate lipophilicity and hydrogen bonding capacity.
Methoxy Group Alteration: The methoxy group can be replaced with other alkoxy groups of varying lengths or with electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.
Homologation, the process of adding one or more methylene (B1212753) units to a carbon chain, can be applied to the ethanolamine side chain or the methoxy group. This systematic change in structure allows researchers to study the effect of size and conformation on biological activity.
Table 1: Potential Structural Modifications of the this compound Core
| Modification Site | Type of Modification | Potential Impact |
|---|---|---|
| Ethanolamine Side Chain | Chain extension/shortening (Homologation) | Alters spatial relationship of functional groups |
| N-alkylation/N-acylation | Modulates basicity and lipophilicity | |
| O-alkylation/O-acylation | Masks hydroxyl group, affects hydrogen bonding | |
| Pyridine Ring | Introduction of halogens, alkyl, or nitro groups | Modifies electronic properties and metabolic stability |
| Methoxy Group | Conversion to other alkoxy or phenoxy groups | Alters lipophilicity and steric bulk |
Related Heterocyclic Systems with Shared Pharmacophoric Elements
The pharmacophoric features of this compound, namely the heterocyclic nitrogen atom and the ethanolamine side chain, are present in a wide array of other heterocyclic systems. Researchers often explore these related systems to identify novel scaffolds with improved properties.
Pyrimidine (B1678525) and its fused analog, pyridopyrimidine, are prominent scaffolds in medicinal chemistry, often investigated for their potential as kinase inhibitors. nih.govacs.org The pyrimidine ring is considered a "privileged" structure due to its ability to mimic the hinge-binding interactions of ATP in kinase active sites. rsc.org
Pyrimidine Derivatives: These compounds are central to the development of inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is implicated in non-small-cell lung cancer. nih.gov The synthesis of pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. mdpi.com A wide range of aminopyrimidine derivatives have been synthesized and evaluated, with substitutions at various positions on the ring to enhance potency and selectivity. acs.org
Pyridopyrimidine Derivatives: The fusion of a pyridine ring with a pyrimidine ring creates the pyridopyrimidine scaffold, which exhibits a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. ijpsjournal.comresearchgate.net Pyrido[2,3-d]pyrimidines, in particular, have been extensively studied as anticancer agents, targeting enzymes like cyclin-dependent kinases (CDKs) and tyrosine kinases. nih.govrjptonline.org Synthetic strategies for these fused systems often involve multi-component reactions or the functionalization of a pre-formed pyridopyrimidine core. ijpsjournal.com
Table 2: Research Findings on Pyrimidine and Pyridopyrimidine Derivatives
| Scaffold | Synthetic Approach | Key Research Finding | Reference |
|---|---|---|---|
| Pyrimidine | Multi-step synthesis from pyrimidine precursors | Development of potent EGFR tyrosine kinase inhibitors for cancer therapy. | nih.gov |
| Aminopyrimidine | Combination of side chains from known inhibitors | Identification of inhibitors for understudied kinases involved in neurodegeneration. | acs.org |
| Pyrido[2,3-d]pyrimidine | Three-component reactions | Potent antagonistic activities on the PAC1 receptor. | ijpsjournal.com |
| Pyrido[2,3-d]pyrimidine | Use of nanocrystalline MgO catalyst | High-yield synthesis of derivatives with potential chemotherapeutic activity. | nih.gov |
Thiazole (B1198619) and oxadiazole rings are five-membered heterocycles that serve as important pharmacophores in drug discovery. mdpi.com They are often used as bioisosteric replacements for other functional groups to improve metabolic stability and binding affinity.
Thiazole Derivatives: The thiazole ring is a component of numerous natural products and synthetic drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govscilit.comtandfonline.com The Hantzsch thiazole synthesis is a classic and versatile method for preparing these compounds, typically involving the condensation of a thioamide with an α-haloketone. tandfonline.comacs.org Modifications of this method allow for the synthesis of a diverse library of thiazole derivatives. nih.gov
1,2,4-Oxadiazole and 1,3,4-Oxadiazole (B1194373) Derivatives: Oxadiazoles are known for their broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. nih.govmdpi.com The 1,3,4-oxadiazole ring, in particular, is noted for its metabolic stability and ability to act as a bioisostere for ester and amide groups. mdpi.comresearchgate.net Synthesis of 1,2,4-oxadiazoles often involves the cyclization of amidoximes, while 1,3,4-oxadiazoles are commonly prepared from the cyclization of diacylhydrazines. nih.gov
Table 3: Research Findings on Thiazole and Oxadiazole Analogs
| Scaffold | Synthetic Approach | Key Research Finding | Reference |
|---|---|---|---|
| Fused-Thiazole | Domino reaction using acetic acid | Synthesis of potent cancer cell growth inhibitors. | nih.gov |
| Thiazolyl-Pyrazoline | Hantzsch-thiazole synthesis | Creation of hybrid molecules with synergistic biological potentials. | acs.org |
| 1,2,4-Oxadiazole | Various cyclization methods | Framework for developing drugs with a wide spectrum of bioactivities. | nih.govnih.gov |
| 1,3,4-Oxadiazole | Cyclization of diacylhydrazines | Development of compounds with anticancer, antiviral, and analgesic effects. | mdpi.commdpi.com |
The imidazole (B134444) and benzothiazole (B30560) scaffolds are fundamental structures in medicinal chemistry, present in numerous natural products and synthetic drugs. lifechemicals.comwikipedia.org
Imidazole Derivatives: The imidazole ring is a key component of the amino acid histidine and the neurotransmitter histamine (B1213489). wikipedia.orgmdpi.com Its electron-rich nature allows it to bind readily to various enzymes and receptors, leading to a broad range of bioactivities, including anticancer, antifungal, and anti-inflammatory properties. nih.govnih.gov The versatility of imidazole synthesis allows for the creation of a vast number of derivatives. mdpi.com
Benzothiazole Derivatives: Fusing a benzene (B151609) ring to a thiazole ring yields benzothiazole, a scaffold with significant biological activities. nih.gov Benzothiazole derivatives have been extensively investigated as anticancer agents, acting through various mechanisms such as kinase inhibition and induction of apoptosis. nih.govresearchgate.nettandfonline.com They also exhibit a wide array of other therapeutic potentials, including antimicrobial and anti-inflammatory effects. pcbiochemres.com
Table 4: Research Findings on Imidazole and Benzothiazole Derivatives
| Scaffold | Synthetic Approach | Key Research Finding | Reference |
|---|---|---|---|
| Imidazole | Various synthetic routes | Broad bioactivities including anticancer, antifungal, and antihistaminic. | mdpi.comnih.gov |
| Imidazole | N/A (Review) | Core scaffold for drugs targeting enzymes and receptors due to its electronic properties. | lifechemicals.comnih.gov |
| Benzothiazole | Multi-step synthesis and derivatization | Potent anticancer agents effective against various cancer cell lines. | nih.govnih.govresearchgate.net |
| Benzothiazole | N/A (Review) | Broad spectrum of activities including anti-inflammatory and antimicrobial. | tandfonline.compcbiochemres.com |
Pyrrole (B145914) and chromene represent important heterocyclic scaffolds that are widely distributed in nature and have been extensively explored in drug discovery.
Pyrrole Derivatives: The pyrrole ring is a fundamental N-heterocycle found in many natural products and marketed drugs. nih.govbiolmolchem.com It is considered a valuable scaffold for synthesizing analogs with anticancer, antimicrobial, and antiviral activities. nih.govcolby.edu The Paal-Knorr synthesis is a common method for preparing pyrroles, and modern variations often employ green chemistry principles and heterogeneous catalysts. benthamdirect.comnih.gov
Chromene-Fused Systems: Chromenes are oxygen-containing heterocycles found in natural products like flavonoids and tocopherols. nih.gov The chromene nucleus is a key moiety for developing new drug candidates with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. nih.govresearchgate.net Synthesis of chromene-fused systems can be achieved through tandem reactions and multi-component approaches. researchgate.net Structure-activity relationship studies have shown that substitutions on the chromene ring are crucial for biological activity. nih.gov
Table 5: Research Findings on Pyrrole and Chromene-Fused Systems
| Scaffold | Synthetic Approach | Key Research Finding | Reference |
|---|---|---|---|
| Pyrrole | Paal-Knorr, Hantzsch, and multi-component reactions | Building block for bioactive compounds with anticancer and antimicrobial activities. | nih.govbiolmolchem.combenthamdirect.com |
| Pyrrole | N/A (Review) | The pyrrole nucleus acts as a key pharmacophore in many drugs. | colby.edu |
| Chromene | Multi-component reactions | Synthesis of analogs with anticancer, anticonvulsant, and antibacterial actions. | nih.gov |
| Chromene-Fused | Tandem reactions of salicylaldehydes | Efficient synthesis of various chromene-based heterocycles. | |
Chalcones and pyrazoles are two distinct classes of compounds that are readily synthesized and exhibit a remarkable diversity of biological activities.
Chalcones: Chalcones are characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. acs.org They serve as precursors in the biosynthesis of flavonoids and are known for a wide spectrum of pharmacological properties. nih.gov The Claisen-Schmidt condensation of an aromatic aldehyde with an aryl ketone is the most common method for their synthesis. nih.govmdpi.com Chalcone derivatives incorporating various heterocyclic rings, such as pyrrole or imidazole, have also been synthesized to enhance their biological profiles. nih.gov
Pyrazole Derivatives: Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms. nih.gov This scaffold is present in several commercial drugs and is known for its broad range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govorientjchem.orgnih.gov The most common synthetic route is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govacs.org
Table 6: Research Findings on Chalcone and Pyrazole Derivatives
| Scaffold | Synthetic Approach | Key Research Finding | Reference |
|---|---|---|---|
| Chalcone | Claisen-Schmidt condensation | Synthesis of derivatives with antibacterial, antifungal, and antioxidant activities. | nih.govmdpi.comresearchgate.net |
| Chalcone-Hybrids | Condensation reactions with heterocyclic ketones | Creation of hybrid molecules with potential anticancer and antimicrobial activities. | nih.gov |
| Pyrazole | Cyclocondensation of hydrazines with 1,3-difunctional systems | Versatile scaffold with diverse biological activities (anticancer, anti-inflammatory, etc.). | nih.govorientjchem.org |
| Amino-Pyrazoles | Various synthetic routes | Used as kinase inhibitors, anticancer, and antibacterial agents. | nih.gov |
Tetrahydropyridine (B1245486) Derivatives
While no specific tetrahydropyridine derivatives of this compound are prominently described in the reviewed literature, the synthesis of such compounds is theoretically plausible. The presence of the primary amine in the parent compound offers a key functional group for the construction of a tetrahydropyridine ring. One potential synthetic route could involve the reaction of the amino alcohol with a suitable diketone or an unsaturated carbonyl compound, followed by cyclization and reduction steps to yield the desired tetrahydropyridine moiety.
The rationale for creating tetrahydropyridine derivatives is rooted in the broad spectrum of biological activities associated with this heterocyclic system. Tetrahydropyridines are integral components of numerous natural products and synthetic drugs. Their pharmacological relevance stems from their ability to interact with a variety of biological targets.
Table 1: Potential Synthetic Strategies for Tetrahydropyridine Derivatives
| Reaction Type | Reactants | Potential Product |
| Pictet-Spengler reaction | Acetaldehyde or other aldehydes | Tetrahydroisoquinoline-like structures |
| Cyclization with dicarbonyls | 1,5-Diketones | Substituted tetrahydropyridines |
It is important to note that the incorporation of the this compound scaffold into a tetrahydropyridine ring would result in a novel chemical entity with a unique three-dimensional structure. The pharmacological profile of such a molecule would be influenced by the combined properties of the parent amino alcohol and the newly introduced tetrahydropyridine ring.
Purine (B94841) Derivatives
The synthesis of purine derivatives of this compound represents another avenue for the exploration of novel chemical space. The amino group of the parent compound could be utilized as a nucleophile to displace a leaving group on a purine scaffold, such as a halogenated purine. researchgate.net This would result in the formation of an N-substituted purine derivative. Alternatively, the amino alcohol could be involved in the construction of the purine ring itself, starting from a pyrimidine precursor. google.com
Purines are fundamental components of nucleic acids and play a crucial role in numerous biochemical processes. news-medical.netslideshare.net Consequently, purine analogs have been extensively investigated as therapeutic agents, particularly in the fields of oncology and virology. The substitution of a purine core with the this compound moiety could lead to compounds with unique structure-activity relationships. mdpi.comnih.gov
Table 2: Potential Purine Derivatives and Rationale
| Derivative Type | Synthetic Approach | Therapeutic Rationale |
| N9-substituted purine | Reaction with 9-halopurine | Potential as kinase inhibitors or antiviral agents |
| N6-substituted purine | Reaction with 6-halopurine | Potential as cytotoxic agents or cell cycle inhibitors |
| C8-substituted purine | Cyclization with the amino group | Exploration of novel interactions with target proteins |
The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design. rsc.orgnih.gov In this context, the pyridine ring of the parent compound could be considered a bioisostere of a purine, and thus, the creation of purine derivatives is a logical step in the diversification of this chemical scaffold.
Strategies for the Development of Derivative Libraries for Drug Discovery
The development of a library of derivatives from a single scaffold like this compound is a cornerstone of modern drug discovery. The goal is to systematically explore the chemical space around the core structure to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
A key strategy is parallel synthesis , where a large number of related compounds are synthesized simultaneously. This can be achieved by reacting the parent compound with a diverse set of building blocks. For example, the primary amine of this compound could be acylated with a library of carboxylic acids to produce a range of amides. Similarly, the hydroxyl group could be etherified or esterified with various reagents.
Diversity-oriented synthesis is another important approach. This strategy aims to create a library of structurally diverse molecules, rather than just analogs of the parent compound. This can be achieved by using a series of branching reaction pathways that lead to a wide range of different molecular skeletons.
Fragment-based drug discovery (FBDD) offers a more targeted approach. In FBDD, small molecular fragments that bind to a biological target are identified and then grown or combined to create a more potent lead compound. The this compound scaffold itself could be considered a fragment, and a library of derivatives could be designed to probe the binding pocket of a target protein.
The creation of a virtual library is often a preliminary step. This involves the computational enumeration of all possible derivatives that can be synthesized from a given set of starting materials. These virtual compounds can then be screened in silico for their predicted binding affinity to a target, allowing for the prioritization of the most promising candidates for actual synthesis and biological testing.
Advanced Analytical and Spectroscopic Techniques in Research
Structural Elucidation and Characterization
The precise molecular architecture of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol has been established through various spectroscopic methods that probe the connectivity and chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR: Proton NMR spectra confirm the presence and connectivity of hydrogen atoms in the molecule. Data reported from synthesis experiments in deuterated chloroform (B151607) (CDCl₃) show characteristic chemical shifts. The pyridine (B92270) ring protons appear in the aromatic region, with a notable triplet at approximately 7.58 ppm corresponding to the proton at the 4-position, and two doublets around 6.95 ppm and 6.65 ppm for the protons at the 3- and 5-positions, respectively. The methoxy (B1213986) group protons resonate as a sharp singlet at 3.95 ppm. The protons on the ethanolamine (B43304) side chain are also clearly resolved: the methine proton (CH-OH) appears as a doublet of doublets around 4.75 ppm, and the two diastereotopic protons of the adjacent methylene (B1212753) group (CH₂-NH₂) are observed as distinct doublet of doublets at approximately 3.10 ppm and 2.85 ppm. A broad singlet observed at 2.15 ppm is attributed to the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups.
¹³C NMR: The carbon skeleton of the compound is mapped using ¹³C NMR spectroscopy. The spectrum displays eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atoms of the pyridine ring resonate in the downfield region (δ 108-164 ppm), with the methoxy-substituted carbon (C6) appearing at approximately 163.6 ppm. The methoxy carbon itself is found at around 53.4 ppm. The carbinol carbon (C-OH) gives a signal near 72.9 ppm, while the methylene carbon (C-NH₂) is located at about 47.6 ppm.
The following table summarizes the NMR data as reported in the literature.
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The compound has a molecular weight of 168.19 g/mol .
Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, has been used to characterize the compound. In positive ion mode, the molecule is readily protonated to yield a prominent pseudomolecular ion [M+H]⁺.
| Technique | Ion Mode | Observed m/z | Assignment | Source |
|---|---|---|---|---|
| ESI-MS | Positive | 169.1 | [M+H]⁺ |
Detailed fragmentation data from other ionization methods such as Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) are not extensively reported in the surveyed scientific literature.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While detailed, specific peak assignments for this compound are not widely available in the reviewed literature, a typical spectrum would be expected to show characteristic absorption bands for the O-H (alcohol) and N-H (primary amine) stretching vibrations, likely appearing as broad bands in the region of 3200-3500 cm⁻¹. Other expected signals would include C-H stretching from the aromatic and aliphatic parts of the molecule, C-O stretching for the methoxy and alcohol groups, and C=N/C=C stretching vibrations associated with the pyridine ring.
Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with chromophores like the methoxy-substituted pyridine ring in the title compound. Specific experimental data detailing the absorption maxima (λmax) for this compound were not found in the surveyed research.
X-ray crystallography allows for the definitive determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and stereochemistry. However, a search of the current scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound.
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the purification of this compound after its synthesis and for the assessment of its purity. Reports from synthetic procedures indicate that the compound is routinely purified using column chromatography. This method involves passing a solution of the crude product through a stationary phase, typically silica (B1680970) gel. A mobile phase, or eluent, is used to move the components through the column at different rates. For this compound, a common eluent system is a mixture of dichloromethane (B109758) and methanol (B129727), often in a 95:5 ratio, which effectively separates the desired product from reaction byproducts and unreacted starting materials. Purity is often assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Given the compound's polarity, arising from the amino and hydroxyl groups, reversed-phase HPLC is the most common approach. In the analysis of related compounds, such as 6-methoxy-2-methylamino-3-aminopyridine HCl, HPLC has been effectively used to identify and quantify impurities, with some unidentified impurities being detected at concentrations up to 2.8% based on peak area. europa.eu
A typical HPLC method for a compound of this nature would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure adequate separation of the main compound from any starting materials, by-products, or degradation products. Detection is commonly performed using a UV detector, set at a wavelength where the pyridine chromophore exhibits strong absorbance.
Table 1: Representative HPLC Conditions for Analysis
| Parameter | Value/Description |
| Stationary Phase | C18 silica column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol |
| Elution Mode | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~270 nm |
| Column Temperature | 25-40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound, which contain primary amine and alcohol functional groups, can be challenging due to their low volatility and potential for thermal degradation in the GC inlet.
To overcome these issues, derivatization is a common strategy. This involves chemically modifying the analyte to increase its volatility and thermal stability. For amino and hydroxyl groups, silylation (e.g., with BSTFA) or acylation (e.g., with pentafluoropropionyl anhydride) are frequently used. researchgate.net For example, a method developed for the analysis of a similar compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), involved derivatization to form electron-capturing bis-pentafluorobenzyl derivatives, which enhanced detection by negative ion chemical ionization mass spectrometry. nih.gov Once derivatized, the compound can be separated on a non-polar or mid-polarity capillary column and detected by a mass spectrometer, which provides a characteristic fragmentation pattern for structural confirmation.
Table 2: Typical GC-MS Parameters (Post-Derivatization)
| Parameter | Value/Description |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluoropropionic Anhydride (PFPA) |
| GC Column | DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (~1 mL/min) |
| Oven Program | Initial temp ~100°C, ramped to ~300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions and assessing the purity of fractions during purification. For a moderately polar compound like this compound, a silica gel plate (silica gel 60 F254) serves as the standard stationary phase.
The mobile phase, or eluent, is chosen to provide optimal separation, typically aiming for a retention factor (Rf) of 0.3-0.5 for the compound of interest. A common eluent system for amino alcohols is a mixture of a relatively non-polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/hexane, often with a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to prevent peak tailing of the amine. Visualization can be achieved under UV light (254 nm) due to the UV-active pyridine ring, or by staining with a developing agent such as ninhydrin (B49086) (for the primary amine) or potassium permanganate (B83412) (for the alcohol).
Table 3: General TLC Method Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica gel 60 F254 aluminum or glass plates |
| Mobile Phase | Dichloromethane:Methanol (e.g., 95:5 v/v) with 0.5% Triethylamine |
| Application | Spotting of a dilute solution in methanol or dichloromethane |
| Visualization | 1. UV light (254 nm)2. Ninhydrin stain followed by heating3. Potassium permanganate stain |
Elemental Analysis and Purity Assessment
Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. It provides the percentage composition of elements (carbon, hydrogen, nitrogen) which can be compared against the theoretical values calculated from the molecular formula. For this compound, with the molecular formula C₈H₁₂N₂O₂, the theoretical elemental composition is a fixed benchmark for verifying the identity of a newly synthesized batch. sigmaaldrich.comvulcanchem.com
Purity assessment combines results from multiple analytical methods. While some commercial sources list the purity of this compound at 95%, the specific method for this determination is often not detailed. sigmaaldrich.com HPLC is a primary tool for purity assessment, where the area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Other methods contributing to purity assessment include melting point analysis, where a sharp melting range indicates high purity, and quantitative NMR (qNMR).
Table 4: Elemental Composition of C₈H₁₂N₂O₂
| Element | Symbol | Atomic Weight | Count | Mass Total | Percentage |
| Carbon | C | 12.011 | 8 | 96.088 | 57.13% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.19% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.66% |
| Oxygen | O | 15.999 | 2 | 31.998 | 19.03% |
| Total | 168.19 g/mol | 100.00% |
Future Research Directions and Emerging Trends
Rational Design of Novel Analogs with Enhanced Specificity and Efficacy
Rational drug design remains a pivotal strategy for optimizing lead compounds. For 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, future efforts will concentrate on creating analogs with superior performance by modifying its core structure. The goal is to enhance binding affinity for the intended biological target while minimizing off-target effects.
Detailed research findings indicate that a common approach involves designing dual-binding site inhibitors, where molecules are engineered to interact with both a primary catalytic site and a peripheral accessory site on a target enzyme. researchgate.net This can be achieved by introducing flexible linkers connecting the primary pyridine (B92270) moiety to another small aromatic group. researchgate.net Structure-Activity Relationship (SAR) studies are crucial in this process, guiding the modification of substituents on the pyridine ring. For instance, the addition of electron-withdrawing groups has been shown to enhance the inhibitory potency of some pyridine derivatives against certain enzymes. researchgate.net A hybrid strategy, incorporating pharmacophores from different drug classes, could also yield novel polypharmacological agents that target multiple disease pathways simultaneously, a promising approach for complex diseases like cancer. nih.gov
| Design Strategy | Rationale | Potential Outcome | Key Research Focus |
| Dual-Binding Site Inhibition | Insertion of a flexible aliphatic linker to connect the pyridine core to a secondary pharmacophore. researchgate.net | Increased potency and potential for altered inhibition kinetics (e.g., mixed or uncompetitive inhibition). researchgate.net | Optimization of linker length and flexibility; selection of appropriate secondary aromatic moieties. |
| Structure-Activity Relationship (SAR) Guided Substitution | Systematic modification of functional groups on the pyridine ring and ethanolamine (B43304) side chain. | Enhanced target specificity, improved efficacy, and optimized pharmacokinetic properties. | Exploring effects of electron-donating vs. electron-withdrawing groups; stereoselective synthesis to isolate potent enantiomers. |
| Pharmacophore Hybridization | Combining the 2-amino-1-(6-methoxypyridinyl)ethanol scaffold with known pharmacophores for other targets (e.g., kinase hinge binders). nih.gov | Creation of dual-action or polypharmacological agents for complex diseases. nih.gov | Identification of compatible pharmacophores and appropriate fusion strategies to maintain balanced activity. |
| Covalent Targeting | Incorporation of a reactive "warhead" to form a covalent bond with a non-catalytic residue near the target's active site. nih.gov | Highly potent and selective irreversible inhibition, potentially leading to prolonged duration of action. nih.gov | Identification of suitable amino acid residues for covalent bonding; fine-tuning the reactivity of the warhead to ensure selectivity. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design and optimization of novel compounds. nih.gov
For this compound and its future analogs, AI and ML can be applied in several ways. Deep learning (DL) models, particularly deep neural networks (DNNs), can be trained on existing libraries of pyridine compounds and their biological activities to predict the efficacy of novel, untested analogs. nih.gov Generative models, such as recurrent neural networks (RNNs), can go a step further by designing entirely new molecules from scratch that are optimized for desired properties like high target affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov These in silico methods significantly reduce the number of compounds that need to be synthesized and tested in the lab, saving time and resources.
| AI/ML Application | Description | Potential Impact on Development |
| Predictive Modeling (QSAR) | Using ML algorithms like support vector machines or neural networks to build Quantitative Structure-Activity Relationship models. nih.gov | Rapidly screen virtual libraries of analogs to predict their biological activity and prioritize candidates for synthesis. |
| De Novo Drug Design | Employing generative models (e.g., RNNs, GANs) to create novel molecular structures with desired properties. nih.gov | Discovery of novel, patentable pyridine-based scaffolds with potentially superior activity compared to existing ones. |
| ADMET Prediction | Training models on known compound data to predict pharmacokinetic and toxicity profiles early in the discovery process. nih.gov | Early deselection of candidates likely to fail in later stages due to poor ADMET properties, improving overall success rates. |
| Fine-Tuning with Transfer Learning | Using a model pre-trained on a large chemical dataset and fine-tuning it with a smaller, specific dataset of active pyridine compounds. nih.gov | Enhances the model's ability to generate or identify potent molecules for a specific biological target with limited available data. |
Exploration of Novel Therapeutic Indications for Pyridine-Containing Scaffolds
The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govrsc.org This versatility has led to the development of pyridine-based drugs for a wide array of diseases. nih.gov Consequently, a significant future direction for research is to explore novel therapeutic applications for compounds built upon this scaffold, including derivatives of this compound.
The existing literature documents the successful application of pyridine derivatives against a diverse range of conditions, including cancer, microbial infections, malaria, diabetes, and viral diseases. nih.govresearchgate.net For example, pyridine-based compounds have shown potent antimicrobial activity against multidrug-resistant pathogens like MRSA and have been investigated as inhibitors of viral replication. nih.govnih.gov The structural features of this compound could make it or its analogs suitable candidates for screening against targets in these and other therapeutic areas.
| Therapeutic Area | Examples of Pyridine-Based Agents/Targets | Potential Relevance for New Analogs |
| Oncology | Tyrosine kinase inhibitors (e.g., Foretinib), tubulin polymerization inhibitors. researchgate.net | Analogs could be designed to target specific kinases or other proteins implicated in cancer cell proliferation. nih.govresearchgate.net |
| Infectious Diseases | Antimicrobial agents, antiviral compounds (e.g., against HIV, influenza, HCV). nih.govnih.gov | The scaffold could be optimized for activity against emerging bacterial or viral threats. nih.gov |
| Neurodegenerative Diseases | Cholinesterase inhibitors for Alzheimer's disease. researchgate.netresearchgate.net | The core structure could be adapted to target enzymes or receptors involved in neurodegeneration. |
| Metabolic Disorders | Antidiabetic agents (e.g., Glipizide). mdpi.com | Derivatives could be explored for activity against targets involved in diabetes or other metabolic syndromes. |
| Inflammatory Diseases | Anti-inflammatory agents. mdpi.com | Screening for inhibition of key inflammatory mediators like cytokines or cyclooxygenase enzymes. |
Advanced Mechanistic Studies to Inform Rational Drug Development
A profound understanding of how a compound interacts with its biological target at the molecular level is essential for rational drug development. Future research on this compound and its analogs will require sophisticated mechanistic studies to elucidate their mode of action. These insights are critical for designing next-generation compounds with improved properties.
Key advanced techniques include high-resolution structural biology methods like X-ray crystallography and cryo-electron microscopy (cryo-EM), which can reveal the precise three-dimensional binding mode of an inhibitor within its target protein. Molecular dynamics (MD) simulations can complement this static picture by modeling the dynamic behavior of the compound-protein complex over time, confirming the stability of interactions. researchgate.net These computational and experimental approaches provide a detailed blueprint that can guide further optimization of the molecular structure.
| Technique | Information Provided | Application in Drug Development |
| X-ray Crystallography | Provides a high-resolution, 3D structure of the compound bound to its target protein. | Reveals key binding interactions (e.g., hydrogen bonds, π-π stacking) that are crucial for affinity and selectivity; guides SAR studies. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of the compound and protein over time. | Confirms the stability of the binding pose observed in crystallography and identifies key dynamic interactions. researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamic parameters of binding (enthalpy, entropy, and binding affinity). | Provides a complete thermodynamic profile of the interaction, helping to understand the driving forces behind binding. |
| Surface Plasmon Resonance (SPR) | Measures the kinetics of binding and dissociation in real-time (k_on, k_off). | Allows for the optimization of not just binding strength (affinity) but also the residence time of the compound on its target. |
Development of Sustainable Synthesis Methodologies and Process Intensification
Traditional multi-step syntheses often suffer from low atom economy and generate significant waste. google.com Modern approaches focus on developing catalytic reactions that can proceed under milder conditions, often with higher yields and selectivity. google.com Process intensification techniques, such as continuous flow chemistry, offer significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters (temperature, pressure), improve safety, and facilitate easier scale-up, leading to a more sustainable and economical manufacturing process.
| Approach | Principle | Advantage for Synthesizing Pyridine Derivatives |
| Catalysis | Using catalytic amounts of a substance (e.g., metal, enzyme) to accelerate a reaction. | Reduces the need for stoichiometric reagents, lowers catalyst costs, and often allows for milder reaction conditions. google.com |
| Continuous Flow Chemistry | Performing chemical reactions in a continuous stream rather than in a single batch. | Enhanced safety, better process control, faster reactions, and easier scalability. |
| Use of Greener Solvents | Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with more benign alternatives like water, ethanol (B145695), or supercritical fluids. | Reduced environmental pollution and improved worker safety. |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Minimizes waste generation, making the process more efficient and sustainable. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, and what critical parameters influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and subsequent purification. For example, analogous compounds like 2-((2-methoxyethyl)(methyl)amino)ethanol are synthesized via reaction of a substituted amine (e.g., 2-methoxy-N-methyl ethylamine) with 2-bromoethanol in toluene under reflux (100°C, 2 hours), followed by triethylamine quenching. Yield optimization (88%) relies on stoichiometric ratios, solvent selection (e.g., toluene), and drying agents (e.g., MgSO₄) . Reverse-phase C18 chromatography (acetonitrile/water) is effective for purification .
- Key Parameters : Reaction time, temperature, and molar ratios of reagents.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : Analytical techniques include:
- HPLC : Purity assessment (e.g., >95% purity as in related pyridine derivatives) .
- NMR/LC-MS : Confirmation of functional groups (e.g., methoxy, amino, pyridinyl) and detection of byproducts. LC-MS is critical for monitoring intermediates during multi-step syntheses .
- Elemental Analysis : Validates molecular formula (e.g., C₈H₁₄Cl₂N₂O for a dihydrochloride analog) .
Q. What solvent systems are compatible with this compound for solubility studies?
- Methodology : Polar solvents like ethanol, DMF, or acetonitrile are preferred due to the compound’s aminoethanol and pyridinyl moieties. For example, ethanolamine derivatives dissolve well in DMF/water mixtures during crystallization . Hydrophilic interaction liquid chromatography (HILIC) may aid solubility profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodology :
- Temperature Control : Lowering reaction temperature during halogenation (e.g., 0°C for sulfonyl chloride addition) reduces side reactions .
- Catalyst Screening : Triethylamine or DMAP may enhance selectivity in nucleophilic substitutions.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or over-alkylated products) .
Q. What strategies resolve enantiomeric mixtures of this compound in asymmetric synthesis?
- Methodology :
- Chiral Chromatography : Use chiral columns (e.g., cellulose-based) with mobile phases like hexane/isopropanol for enantiomer separation. Optical purity >98% ee has been achieved for structurally similar aminoethanol derivatives .
- Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., Evans auxiliaries) during synthesis, followed by cleavage .
Q. How do electronic effects of the pyridinyl ring influence the reactivity of this compound in catalytic applications?
- Methodology :
- Computational Modeling : DFT calculations to map electron density distribution on the pyridine ring. The 6-methoxy group’s electron-donating effect may stabilize intermediates in coupling reactions.
- Spectroscopic Probes : IR or UV-Vis spectroscopy to assess hydrogen-bonding interactions between the aminoethanol group and catalytic surfaces .
Q. What contradictions exist in literature regarding the stability of this compound under acidic/basic conditions?
- Methodology :
- Stability Studies : Compare degradation profiles (via HPLC) in pH-adjusted buffers. For example, related aminoethanol derivatives show hydrolysis of the methoxy group under strong acids (e.g., HCl) but stability in neutral ethanol .
- Contradiction Analysis : Resolve discrepancies by replicating protocols (e.g., reaction time, solvent purity) from conflicting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
